molecular formula C12H16O4 B14736629 Ethyl 2,6-dimethoxy-4-methylbenzoate CAS No. 5471-94-3

Ethyl 2,6-dimethoxy-4-methylbenzoate

Cat. No.: B14736629
CAS No.: 5471-94-3
M. Wt: 224.25 g/mol
InChI Key: JJCYMDPFONTGPL-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethoxy-4-methylbenzoate is an organic compound with the molecular formula C12H16O4 It is an ester derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethoxy-4-methylbenzoate can be synthesized through the esterification of 2,6-dimethoxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethoxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2,6-dimethoxy-4-methylbenzoic acid.

    Reduction: Formation of 2,6-dimethoxy-4-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2,6-dimethoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethoxy-4-methylbenzoate involves its interaction with various molecular targets. The methoxy groups and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,6-dimethoxybenzoate: Lacks the methyl group on the benzene ring.

    Methyl 2,6-dimethoxy-4-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    2,6-Dimethoxy-4-methylbenzoic acid: The carboxylic acid precursor to the ester.

Uniqueness

This compound is unique due to the combination of its methoxy and methyl substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

CAS No.

5471-94-3

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2,6-dimethoxy-4-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)11-9(14-3)6-8(2)7-10(11)15-4/h6-7H,5H2,1-4H3

InChI Key

JJCYMDPFONTGPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)C)OC

Origin of Product

United States

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